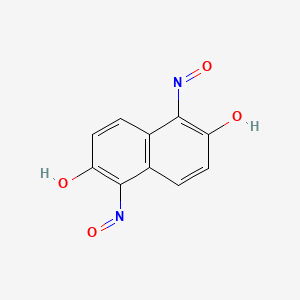
Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a 2-ethylbutyl group and a 4-methoxyphenylmethoxy group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- typically involves multi-step organic reactions. One common method includes the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the etherification of the resulting product with 4-methoxybenzyl chloride under basic conditions, using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles like halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-(2-ethylbutyl)-4-methoxy-
- Benzene, 1-(2-ethylbutyl)-4-hydroxy-
- Benzene, 1-(2-ethylbutyl)-4-ethoxy-
Uniqueness
Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- is unique due to the presence of both the 2-ethylbutyl and 4-methoxyphenylmethoxy groups. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Propiedades
Número CAS |
125796-79-4 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(2-ethylbutyl)-4-[(4-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C20H26O2/c1-4-16(5-2)14-17-6-12-20(13-7-17)22-15-18-8-10-19(21-3)11-9-18/h6-13,16H,4-5,14-15H2,1-3H3 |
Clave InChI |
AXEXRSFPMJKYNU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)

![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)

![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)


![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)

![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)


